3-Naphthalen-1-ylpyrrolidine;hydrochloride
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Overview
Description
3-Naphthalen-1-ylpyrrolidine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a naphthalene ring attached to a pyrrolidine ring, forming a unique structure that contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the reductive amination of naphthalene-1-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-1-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthalene-1-ylmethanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalene-1-ylmethanol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Naphthalen-1-ylpyrrolidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-1-ylmethanol share structural similarities with 3-Naphthalen-1-ylpyrrolidine;hydrochloride.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines also exhibit similar structural features.
Uniqueness
This compound is unique due to its combined naphthalene and pyrrolidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-naphthalen-1-ylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANVOLPPOIQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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